molecular formula C32H55BrN2O B008704 Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide CAS No. 104855-17-6

Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide

Cat. No. B008704
M. Wt: 563.7 g/mol
InChI Key: NRDDMHOUXLIEJZ-JCMXEUMWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide involves the activation of the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in oxidative stress and inflammation. Additionally, it has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines, further contributing to its neuroprotective properties.

Biochemical And Physiological Effects

Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect against oxidative stress. Additionally, it has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide in lab experiments is its neuroprotective properties. It has been shown to protect against neuronal damage caused by oxidative stress and inflammation, making it a valuable tool in the study of neurodegenerative diseases. However, one limitation of using this compound is its potential toxicity at high concentrations, which must be taken into account when designing experiments.

Future Directions

There are a number of future directions for the study of Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound, as well as its potential side effects and interactions with other drugs. Finally, there is a need for the development of new and more efficient synthesis methods for this compound, which could help to increase its availability for scientific research.

Synthesis Methods

The synthesis of Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide involves the reaction of 3-hydroxy-2-piperidinone and 16-dehydropregnenolone acetate in the presence of a strong acid catalyst. The resulting product is then treated with hydrogen bromide to obtain the final compound.

Scientific Research Applications

Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide has been used extensively in scientific research for its potential applications in the field of neuroscience. It has been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

104855-17-6

Product Name

Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide

Molecular Formula

C32H55BrN2O

Molecular Weight

563.7 g/mol

IUPAC Name

(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide

InChI

InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1

InChI Key

NRDDMHOUXLIEJZ-JCMXEUMWSA-M

Isomeric SMILES

C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]

SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

Canonical SMILES

CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]

synonyms

Org 7678
Org-7678

Origin of Product

United States

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